3-Chloro-4-methoxy-2-methylaniline
Description
Properties
CAS No. |
65198-17-6 |
|---|---|
Molecular Formula |
C8H10ClNO |
Molecular Weight |
171.62 g/mol |
IUPAC Name |
3-chloro-4-methoxy-2-methylaniline |
InChI |
InChI=1S/C8H10ClNO/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,10H2,1-2H3 |
InChI Key |
CHYAGGJLQNOBAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in the positions of substituents (chloro, methoxy, methyl) or functional groups. Substitution patterns significantly influence physicochemical properties and reactivity.
Physicochemical Properties
- Melting Points : 4-Chloro-2-methoxy-5-methylaniline (97–103°C) has a well-defined melting range, while data for 3-Chloro-4-methoxy-2-methylaniline is lacking.
- Molecular Weight : All chloro-methoxy-methylaniline analogs share similar molecular weights (~140–170 g/mol), with variations due to substituent type and position.
- Solubility : Methoxy groups generally enhance solubility in polar solvents, whereas chloro groups increase hydrophobicity.
Key Research Findings
- Metabolic Activation: 4-Chloro-2-methylaniline forms hydroxylamino metabolites that covalently bind to liver macromolecules, a mechanism linked to its carcinogenicity .
- Synthetic Utility : NaBH₄/I₂-mediated reductive amination of 3-Chloro-4-methoxy-2-methylaniline enables efficient synthesis of pyrazolylamine derivatives under neutral conditions .
- Structural Similarity : Computational similarity scoring (0.86–0.97) highlights close relationships between chloro-methoxy-methylaniline isomers, guiding analog selection in drug design .
Q & A
Q. What synthetic routes are most effective for producing 3-Chloro-4-methoxy-2-methylaniline with high purity?
Methodological Answer : The synthesis typically involves sequential functionalization of an aniline precursor. A plausible route includes:
Methoxy Introduction : Start with 2-methylaniline. Protect the amine group via acetylation to avoid side reactions.
Chlorination : Use electrophilic chlorinating agents (e.g., Cl₂/FeCl₃) under controlled conditions to introduce the chloro group at the 3-position.
Demethylation and Remethylation : Hydrolyze the acetyl group, then selectively methylate the 4-position using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF.
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.
Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>98%) .
Q. What spectroscopic techniques are critical for characterizing 3-Chloro-4-methoxy-2-methylaniline?
Methodological Answer :
- NMR :
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and methyl group (δ ~2.3 ppm). Coupling patterns confirm substitution positions.
- ¹³C NMR : Assign signals for quaternary carbons (e.g., C-Cl at δ ~125 ppm, C-OCH₃ at δ ~55 ppm).
- FT-IR : Confirm amine N-H stretch (~3400 cm⁻¹), C-Cl stretch (~750 cm⁻¹), and methoxy C-O (~1250 cm⁻¹).
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ (theoretical m/z: 186.0582 for C₈H₁₀ClNO).
Validation : Compare with PubChem data for structurally related anilines .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of 3-Chloro-4-methoxy-2-methylaniline?
Methodological Answer :
- Computational Setup :
- Optimize geometry using B3LYP/6-311+G(d,p) (hybrid functional with dispersion correction).
- Calculate HOMO-LUMO gaps to assess reactivity. Chloro and methoxy groups lower LUMO energy, enhancing electrophilicity.
- Simulate UV-Vis spectra (TD-DFT) to compare with experimental λ_max.
- Validation : Cross-reference with experimental NMR chemical shifts (RMSD < 0.1 ppm) and IR frequencies.
Application : Predict regioselectivity in further functionalization (e.g., nitration) .
Q. What mechanistic insights govern nucleophilic substitution at the chloro group in this compound?
Methodological Answer :
- Reaction Design :
- Nucleophiles : Test amines (e.g., piperidine) or thiols in polar solvents (DMSO, DMF) at 80–100°C.
- Kinetics : Monitor via HPLC to determine rate constants. The electron-withdrawing methoxy group meta to Cl accelerates substitution.
- Mechanistic Probes :
- Use Hammett plots to correlate substituent effects (σ⁺ values).
- Isotopic labeling (¹⁸O in methoxy) to assess resonance stabilization.
Contradictions : Unlike 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline (), the methoxy group here may sterically hinder substitution, requiring higher temperatures .
Q. What in vitro models are suitable for evaluating biological activity?
Methodological Answer :
- Target Screening :
- Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric assays.
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to structural similarity to psychoactive anilines.
- Cytotoxicity : Use MTT assay in HEK293 or HepG2 cells (IC₅₀ > 100 µM suggests low toxicity).
Ethical Compliance : Adhere to in vitro guidelines (no in vivo testing without regulatory approval) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
